molecular formula C7H10N2O2 B12855557 methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate

methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B12855557
M. Wt: 154.17 g/mol
InChI Key: OFVGKJVGYOOXOE-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 4-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are crucial during industrial production to minimize hazardous waste and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products:

Scientific Research Applications

Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Molecular docking studies and in vitro assays are often used to elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)acetate

Comparison: Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate is unique due to the presence of a methyl group at the 4-position of the pyrazole ring, which can influence its reactivity and biological activity. The substitution pattern on the pyrazole ring can significantly affect the compound’s physicochemical properties, making it distinct from its halogenated analogs .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 2-(4-methyl-1H-pyrazol-5-yl)acetate

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-9-6(5)3-7(10)11-2/h4H,3H2,1-2H3,(H,8,9)

InChI Key

OFVGKJVGYOOXOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)CC(=O)OC

Origin of Product

United States

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